![molecular formula C7H8Br3NS B2429480 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide CAS No. 2379403-67-3](/img/structure/B2429480.png)

2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

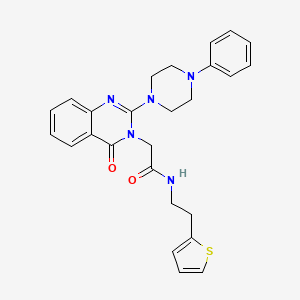

“2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide” is also known as "4,5,6,7-Tetrahydrothieno [3,2,c]pyridine hydrochloride" . It is an intermediate of Clopidogrel and Prasugrel .

Synthesis Analysis

The synthesis of this compound involves the design and creation of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H9NS . It has a molecular weight of 139.22 .Physical And Chemical Properties Analysis

This compound has a boiling point of 75°C/0.5mmHg (lit.) and a density of 1.143±0.06 g/cm3 (Predicted) . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用

Synthesis and Medicinal Chemistry Applications : This compound is a key intermediate in the synthesis of Prasugrel, an antithrombotic drug. Its synthesis involves alkylation, oxidation, and deprotection reactions, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, achieving an overall yield of 67% (Pan Xian-hua, 2011).

Chemical Transformations : The compound undergoes chemical transformations under certain conditions. For instance, treatment with acids converts N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens into thienotetrahydro-pyridines, yielding different products based on the type of acid used (C. Mackay & R. Waigh, 1982).

Allosteric Modulation and Antagonism : The compound, as part of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, has been explored for its potential as an allosteric modulator and antagonist at the A1 adenosine receptor. These findings highlight its potential in modulating receptor activity (L. Aurelio et al., 2009).

Role in Drug Synthesis and Biological Activities : The compound is an important heterocyclic nucleus used in synthesizing various derivatives with significant biological activities. Some analogs have demonstrated potent activities, suggesting their potential as lead molecules for future drugs (J. Sangshetti et al., 2014).

Hyperbranched Polyelectrolytes Synthesis : This compound has been used in synthesizing hyperbranched polyelectrolytes, demonstrating potential applications in materials science (Sophie Monmoton et al., 2008).

Domino Reactions and Synthesis of Azocines : It is involved in domino reactions with activated alkynes to yield tetrahydrothieno[2,3-d]azocines, highlighting its role in complex organic synthesis processes (L. G. Voskressensky et al., 2014).

作用機序

Mode of Action

Some studies suggest that it may cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This implies that the compound could interact with cellular targets involved in cell cycle regulation, leading to changes in cell proliferation.

Pharmacokinetics

It’s known that the compound is a white or off-white crystalline powder , and it is soluble in water and ethanol , which could influence its bioavailability and distribution in the body.

Result of Action

Its potential to cause accumulation of cells in the g2/m phase of the cell cycle suggests that it may have effects on cell proliferation and potentially induce cell death .

特性

IUPAC Name |

2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NS.BrH/c8-6-4-3-10-2-1-5(4)11-7(6)9;/h10H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDABRWDMRPYKCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=C2Br)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2429401.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2429402.png)

![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2429409.png)

![5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429410.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2429414.png)

![1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429415.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2429416.png)